molecular formula C12H9ClN2O2 B1356526 2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile CAS No. 93299-56-0

2-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile

Cat. No. B1356526
Key on ui cas rn: 93299-56-0
M. Wt: 248.66 g/mol
InChI Key: GETLLXMNDLMIJO-UHFFFAOYSA-N
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Patent
US04496725

Procedure details

To 112 g of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde oxime was added 1000 ml of acetic anhydride. The mixture was stirred at reflux for 3 hours and then cooled to room temperature. The precipitate which formed was separated by filtration, washed with hot ethanol, and then dried to give 2-chloro-6,7-dimethoxy-3-quinolinecarbonitrile melting at about 223.5°-224.5° C.
Name
2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde oxime
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]=[N:13]O)=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:17][CH3:18])=[C:7]([O:15][CH3:16])[CH:8]=2)[N:3]=1>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[C:11]([C:12]#[N:13])=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:17][CH3:18])=[C:7]([O:15][CH3:16])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde oxime
Quantity
112 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C=NO)OC)OC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was separated by filtration
WASH
Type
WASH
Details
washed with hot ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C#N)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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